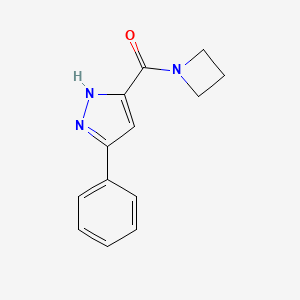
N-(1,3-benzodioxol-5-yl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxamide, commonly known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of pyrrole carboxamides, which are known to exhibit a wide range of biological activities.
作用机制
BDP-9066 exerts its biological activities through the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of various cellular processes, including inflammation, immune response, and cell proliferation. By inhibiting PDE4, BDP-9066 reduces the levels of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects
BDP-9066 has been shown to exhibit a wide range of biochemical and physiological effects. In preclinical models, BDP-9066 has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). BDP-9066 has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells.
实验室实验的优点和局限性
One of the major advantages of using BDP-9066 in lab experiments is its potent anti-inflammatory and anti-tumor activities. BDP-9066 has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using BDP-9066 in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on BDP-9066. One potential area of research is the development of more efficient synthesis methods for BDP-9066, which could improve its yield and purity. Another area of research is the investigation of the potential therapeutic applications of BDP-9066 in various disease models, including neurodegenerative disorders and cancer. Additionally, the development of more potent and selective PDE4 inhibitors could lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of BDP-9066 involves the reaction of 1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a suitable base. The resulting compound is then purified through column chromatography to obtain pure BDP-9066.
科学研究应用
BDP-9066 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor activities in various preclinical models. BDP-9066 has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-7-14(11(2)19(10)13-4-5-13)17(20)18-12-3-6-15-16(8-12)22-9-21-15/h3,6-8,13H,4-5,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVGLZMGVNITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)

![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)




![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)